2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
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Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of a pyrazole ring and an oxolane ring, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans typically involves the reaction of 1-methyl-1H-pyrazole with oxolane-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans include:
2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid: Differing in the position of the carboxylic acid group.
1-methyl-1H-pyrazole-4-carboxylic acid: Lacking the oxolane ring.
3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)-: Similar structure but with a furan ring instead of oxolane. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXBLGGLWCRNR-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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